2-Hexyl-2-methyl-1,3-dioxolane
Description
Overview of Cyclic Acetals and Ketals in Synthetic Chemistry
Cyclic acetals and ketals are fundamental functional groups in synthetic organic chemistry, primarily serving as protecting groups for carbonyl functionalities (aldehydes and ketones). masterorganicchemistry.comlibretexts.org This protective role is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reacting under certain conditions while other parts of the molecule undergo transformation. wikipedia.org The formation of these groups involves the acid-catalyzed reaction of a carbonyl compound with a diol, such as ethylene (B1197577) glycol, to form a stable five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring. libretexts.orgresearchgate.netorganicchemistrytutor.com
The stability of cyclic acetals and ketals is a key attribute. They are generally resistant to basic and nucleophilic environments but can be readily cleaved under acidic aqueous conditions to regenerate the original carbonyl compound. masterorganicchemistry.comlibretexts.org This differential stability allows for selective chemical manipulations. Cyclic acetals are often favored over their acyclic counterparts due to their enhanced stability, which is a result of the entropically favored intramolecular ring-closing step during their formation. libretexts.org The 1,3-dioxolane (B20135) ring, in particular, is one of the most commonly employed protecting groups for this purpose. libretexts.org
Structural Characteristics of the 1,3-Dioxolane Ring System
The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. wikipedia.orgnih.gov This structure is essentially a cyclic acetal (B89532) or ketal derived from ethylene glycol. wikipedia.org The ring itself is not planar and exists in a dynamic equilibrium of puckered or "envelope" conformations to minimize steric and torsional strain. vulcanchem.com The stability of the ring system is influenced by the substituents attached to it. vulcanchem.com
In the case of 2-hexyl-2-methyl-1,3-dioxolane, the carbon at the 2-position (the original carbonyl carbon) is a quaternary center, substituted with both a hexyl and a methyl group. This substitution pattern influences the compound's physical and chemical properties, such as its reactivity and solubility. smolecule.com The presence of these alkyl groups contributes to the molecule's lipophilicity. vulcanchem.com The fundamental structure of the 1,3-dioxolane ring provides a rigid and stable scaffold. vulcanchem.com
Historical Context of this compound within Dioxolane Research
Research into dioxolanes and other cyclic acetals gained significant momentum in the mid-20th century, driven by advancements in synthetic methodology and the need for effective protecting groups in the synthesis of complex organic molecules. While specific historical milestones for this compound are not extensively documented in seminal literature, its development is intrinsically linked to the broader exploration of ketalization reactions.
The synthesis of dioxolanes, including substituted variants like this compound, is a classic example of acetal formation, a reaction known for over a century. The general method involves the acid-catalyzed condensation of a ketone (in this case, 2-octanone) with ethylene glycol. smolecule.comechemi.com The utility of such compounds was recognized in various fields, from protecting group chemistry to their use as solvents and intermediates. wikipedia.orgsmolecule.com The study of dioxolane derivatives has also extended into materials science, where they can be used as comonomers in polyacetals, and in bio-organic chemistry, with the dioxolane moiety being present in some natural products and biologically active molecules. wikipedia.orgnih.govresearchgate.net The specific compound this compound is a representative example of a simple, non-chiral dioxolane derivative developed as part of the expanding library of synthetic building blocks available to organic chemists.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 937-94-0 | echemi.comchemsrc.com |
| Molecular Formula | C10H20O2 | echemi.comchemsrc.com |
| Molecular Weight | 172.27 g/mol | echemi.com |
| Boiling Point | 197.6 °C (estimated) | thegoodscentscompany.com |
| 97 °C @ 23 Torr | echemi.com | |
| Density | 0.897 g/cm³ @ 20 °C | echemi.com |
| Flash Point | 69.8 °C (estimated) | thegoodscentscompany.com |
| logP (o/w) | 3.011 (estimated) | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
937-94-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-hexyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(2)11-8-9-12-10/h3-9H2,1-2H3 |
InChI Key |
HTSKVUFGMXXBAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OCCO1)C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of the 2 Hexyl 2 Methyl 1,3 Dioxolane Ring System
Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of 1,3-dioxolanes, including 2-hexyl-2-methyl-1,3-dioxolane, is a fundamental reaction that proceeds through the cleavage of the acetal (B89532) linkage to yield the parent ketone (in this case, 2-octanone) and ethylene (B1197577) glycol. organic-chemistry.org The mechanism of this process is highly dependent on the substitution pattern of the dioxolane ring and the reaction conditions. nstl.gov.cn
A-1 and A-S(E)2 Mechanistic Pathways
The hydrolysis of 1,3-dioxolanes can proceed through two primary mechanistic pathways under acidic conditions: the A-1 (unimolecular) and the A-S(E)2 (bimolecular) mechanisms. nstl.gov.cn
The A-1 mechanism involves a rapid, reversible protonation of one of the ring oxygen atoms, followed by a slow, rate-determining unimolecular cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion intermediate. nstl.gov.cnbeilstein-journals.org This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently breaks down to the final ketone and diol products. nstl.gov.cn This pathway is generally favored for dioxolanes that can form a relatively stable carbocation intermediate. For this compound, the presence of two alkyl substituents (hexyl and methyl) at the C2 position helps to stabilize the positive charge on the resulting oxocarbenium ion, suggesting a propensity for the A-1 pathway.
The A-S(E)2 mechanism , or acid-catalyzed bimolecular electrophilic substitution, involves a concerted process where the proton transfer from the acid catalyst to an oxygen atom and the nucleophilic attack by a water molecule on the C2 carbon occur simultaneously. nstl.gov.cnresearchgate.net This pathway avoids the formation of a discrete carbocation intermediate and is more common for acetals that would form unstable carbocations. While less likely to be the dominant pathway for this compound due to the stabilizing nature of the alkyl groups, it can be a competing mechanism, especially under conditions of high water concentration and for dioxolanes with electron-withdrawing substituents.
Studies on analogous 2-methyl-1,3-dioxolane (B1212220) have shown that it undergoes hydrolysis via the A-1 mechanism, where the rate is dependent on solvent polarity. In contrast, dioxolanes with substituents that destabilize a positive charge, such as 2-methyl-4-methylene-1,3-dioxolane, tend to follow an A-S(E)2 pathway.
Influence of Substituents on Ring Stability and Hydrolysis Kinetics
The nature and position of substituents on the 1,3-dioxolane (B20135) ring have a profound impact on its stability and the rate of hydrolysis.
Substituents at the C2 position: The stability of the oxocarbenium ion intermediate is a key factor in the A-1 hydrolysis mechanism. Electron-donating groups, such as the hexyl and methyl groups in this compound, stabilize the positive charge of the intermediate, thereby increasing the rate of hydrolysis compared to unsubstituted or electron-withdrawn analogs. For instance, 2,2-dimethyl-1,3-dioxolane (B146691) hydrolyzes only about 10 times faster than the 2-monosubstituted derivative, which is a smaller increase than typically observed when moving from an alkyl acetal to a ketal. The presence of two different alkyl groups (hexyl and methyl) in the target compound would be expected to follow this trend of enhanced reactivity due to carbocation stabilization.
Substituents on the ethylene backbone (C4 and C5): Alkyl substituents on the C4 and C5 positions of the dioxolane ring can also influence hydrolysis rates, often through steric effects. For example, the introduction of methyl groups at the C4 and C5 positions can lead to steric hindrance during ring opening, potentially slowing down the hydrolysis rate. Studies on 2,2,4,4,5,5-hexamethyl-1,3-dioxolane showed it hydrolyzes 10 times slower than the corresponding dioxolane without substituents on the ethylene residue, indicating that steric hindrance can counteract the electronic effects at C2.
The following table summarizes the relative hydrolysis rates of some 1,3-dioxolanes, illustrating the effect of substitution on reactivity.
| Compound | Relative Hydrolysis Rate | Primary Hydrolysis Mechanism |
| 2-Methyl-1,3-dioxolane | Base Rate | A-1 |
| 2,2-Dimethyl-1,3-dioxolane | ~10x faster than 2-methyl | A-1 |
| 2-Methyl-4-methylene-1,3-dioxolane | Varies | A-S(E)2 |
| 2,2,4,4,5,5-Hexamethyl-1,3-dioxolane | 10x slower than 2-methyl | A-1 |
Thermal Decomposition and Pyrolysis Pathways
The thermal decomposition of 1,3-dioxolanes, including this compound, involves high-energy processes that lead to the fragmentation of the ring system. These reactions are typically studied in the gas phase at elevated temperatures.
Gas-Phase Kinetics of Dioxolane Decomposition
Kinetic studies on the gas-phase thermal decomposition of related compounds like 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane have shown that these reactions are homogeneous, unimolecular, and follow first-order kinetics. nih.govresearchgate.netacs.org These decompositions are typically carried out in a static system at temperatures ranging from 459-490 °C. nih.govresearchgate.net The primary products of the thermal decomposition of 2-substituted-1,3-dioxolanes are typically an aldehyde or ketone and an olefin. nih.govresearchgate.net For this compound, the expected products would be 2-octanone (B155638) and ethylene.
The rate coefficients for the decomposition of similar dioxolanes have been determined experimentally and are described by the Arrhenius equation. nih.govresearchgate.netacs.org
| Compound | Arrhenius Equation (log k, s⁻¹) | Temperature Range (°C) |
| 2-Methyl-1,3-dioxolane | (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) | 459-490 nih.govresearchgate.netacs.org |
| 2,2-Dimethyl-1,3-dioxolane | (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT) | 459-490 nih.govresearchgate.netacs.org |
R is the gas constant in kJ mol⁻¹ K⁻¹
Radical-Sensitized Thermal Decomposition
The thermal decomposition of 1,3-dioxolanes can also be initiated or "sensitized" by the presence of free radicals. researchgate.netnii.ac.jp In these processes, a radical initiator, often produced by photolysis (e.g., from acetone), abstracts a hydrogen atom from the dioxolane ring, creating a dioxolanyl radical. researchgate.net This radical is unstable and undergoes further decomposition reactions.
There are two main sites for hydrogen abstraction on the 1,3-dioxolane ring system: the C2 position and the C4/C5 positions on the ethylene backbone. researchgate.net The resulting 1,3-dioxolan-2-yl or 1,3-dioxolan-4-yl radicals can then undergo β-scission reactions, leading to ring opening and the formation of various smaller molecules. researchgate.net The C-O bonds in the 1,3-dioxolane ring are relatively weak, which facilitates these ring-opening reactions. researchgate.net For alkyl-substituted dioxolanes, decomposition often starts with the cleavage of the bond between the C2 carbon and the alkyl side-chain, forming a 4,5-dimethyl-1,3-dioxolane (B11944712) radical and hydrocarbon fragments derived from the alkyl group. osti.gov
Concerted Cyclic Transition State Mechanisms in Thermal Reactions
While radical pathways are important, the unimolecular thermal decomposition of 1,3-dioxolanes in the absence of radical initiators is often proposed to proceed through concerted mechanisms involving cyclic transition states. nih.govresearchgate.netlibretexts.orgmsu.edu These pericyclic reactions are governed by the principles of orbital symmetry. libretexts.org
Computational studies, such as those using Density Functional Theory (DFT), suggest that the thermal decomposition of 2-methyl- and 2,2-dimethyl-1,3-dioxolane occurs via a stepwise mechanism where the rate-determining step is a concerted, nonsynchronous, four-centered cyclic transition state. nih.govresearchgate.net This transition state involves the elongation of a C-O bond. nih.govresearchgate.net The intermediate products formed are often unstable at the high temperatures of pyrolysis and rapidly decompose further, potentially through a six-centered cyclic transition state mechanism. nih.govresearchgate.net
Oxidation and Reduction Chemistry of 1,3-Dioxolanes
The 1,3-dioxolane ring can undergo both oxidation and reduction, typically targeting the acetal carbon and the associated C-O bonds. These reactions are fundamental transformations for either deprotection or conversion to other functional groups.
Oxidation: The oxidation of 2-substituted 1,3-dioxolanes can be achieved using various oxidizing agents. researchgate.net Strong agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide can facilitate the cleavage of the dioxolane ring to yield corresponding carbonyl compounds. smolecule.com For instance, the oxidation of 2-substituted 1,3-dioxolanes with molecular oxygen, catalyzed by cobalt(II) acetate, can lead to the formation of esters. organic-chemistry.org The reaction mechanism often involves the formation of radical intermediates, with the heterocyclic oxygen atoms weakening the C-O bonds and facilitating ring-opening pathways. researchgate.net
Reduction: The reduction of the dioxolane moiety is typically accomplished with powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com These reactions can convert the dioxolane ring into alcohols. smolecule.com The stability of the dioxolane group under many reducing conditions allows it to be used as a protective group for ketones and aldehydes; its removal (deprotection) via reduction is a key step in multi-step syntheses. wikipedia.org For example, an ester can be reduced without affecting a ketone if the ketone is first protected as a dioxolane. wikipedia.org
Table 1: Summary of General Oxidation and Reduction Reactions of 1,3-Dioxolanes
| Reaction Type | Common Reagents | Major Products | Reference(s) |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide, O₂/Co(OAc)₂ | Carboxylic acids, Ketones, Esters | smolecule.comorganic-chemistry.org |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Alcohols | smolecule.com |
Ring-Opening Polymerization of 1,3-Dioxolanes
1,3-dioxolane (DXL) and its derivatives are important monomers for ring-opening polymerization (ROP), leading to the formation of polyacetals and other polymers with ether linkages in their backbones. acs.orgmdpi.com The polymerizability of the dioxolane ring is influenced by substituents. Notably, 1,3-dioxolanes with a substituent at the C4 position can be polymerized, though often at a slower rate than unsubstituted DXL. researchgate.net However, dioxolanes with substituents at the C2 position, such as this compound, have been reported to be resistant to certain types of cationic polymerization. researchgate.net
Cationic ring-opening polymerization (CROP) is a primary method for polymerizing 1,3-dioxolane. mdpi.com The process is typically initiated by acids or cationic species that attack one of the oxygen atoms, forming a tertiary oxonium ion. This intermediate then undergoes nucleophilic attack by another monomer molecule, propagating the polymer chain.
Research has demonstrated the successful cationic ring-opening copolymerization of 1,3-dioxolane with other monomers.
With Styrene (B11656): The copolymerization of 1,3-dioxolane (DXL) with styrene (St) has been achieved using Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay, as a catalyst. orientjchem.orgresearchgate.net The reaction, conducted in bulk at 40°C, produced poly(DXL-co-Styrene). orientjchem.org The yield of the copolymer was found to increase with the amount of the Maghnite-H+ catalyst used. orientjchem.org
With L-lactide: In the presence of an initiator like 1,2-ethanediol (B42446) and a triflic acid catalyst, 1,3-dioxolane can be copolymerized with L-lactide (LA). rsc.org This results in a polylactide containing acetal units, and the resulting copolyesters are amorphous with glass transition temperatures dependent on the copolymer composition. rsc.org
However, the presence of substituents at the C2 position of the dioxolane ring can inhibit polymerization under these conditions. researchgate.net
Table 2: Examples of Cationic Ring-Opening Copolymerization of 1,3-Dioxolane (DXL)
| Comonomer | Catalyst / Initiator | Conditions | Resulting Polymer | Reference(s) |
| Styrene | Maghnite-H+ (montmorillonite clay) | Bulk, 40°C, 12 hours | Poly(DXL-co-Styrene) | orientjchem.orgresearchgate.net |
| L-lactide | Triflic acid / 1,2-ethanediol | - | Polylactide with acetal units | rsc.org |
Radical ring-opening polymerization (rROP) offers an alternative pathway, particularly for specific types of substituted dioxolanes known as cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxolane. In this mechanism, a radical initiator adds to the exocyclic double bond, leading to either a standard vinyl addition or the opening of the dioxolane ring to form an ester linkage in the polymer backbone. nih.gov
The competition between simple addition and ring-opening is a key feature of this process. For 2-methylene-1,3-dioxolane, polymerization at 60°C resulted in 50% ring opening, which increased to 83% at 125°C. tandfonline.com Substituents on the ring play a critical role in directing the polymerization. For example, 4-phenyl-2-methylene-1,3-dioxolane undergoes quantitative and regioselective ring-opening. tandfonline.comrsc.org
A study on 4-n-hexyl-2-methylene-1,3-dioxolane, a structural analogue, provides insight into the behavior of alkyl-substituted systems. tandfonline.com
Bulk polymerization at 60°C yielded a polymer with 50% ring-opened units. tandfonline.com
Polymerization in a benzene (B151609) solution at 110°C with di-tert-butyl peroxide as the catalyst resulted in quantitative (100%) ring-opening. tandfonline.com
Copolymerization with an equimolar amount of styrene at 110°C produced a copolymer containing 67% styrene units and 29% ester-containing units from ring-opening. tandfonline.com
Table 3: Radical Ring-Opening Polymerization of 4-n-Hexyl-2-methylene-1,3-dioxolane
| Polymerization Type | Conditions | Ring-Opening (%) | Result | Reference(s) |
| Homopolymerization | Bulk, 60°C | 50% | Polymer with mixed vinyl and ester units | tandfonline.com |
| Homopolymerization | Benzene solution, 110°C | 100% | Polyester with two isomeric ring-opened units | tandfonline.com |
| Copolymerization | Equimolar with Styrene, 110°C | 29% (of total monomer units) | Copolymer with styrene and ester units | tandfonline.com |
Cationic Ring-Opening Copolymerization
Other Transformation Reactions
While the this compound itself is relatively stable, functionalized dioxolanes can undergo nucleophilic substitution. These reactions typically occur when there is a suitable leaving group on the ring or when the ring can be activated to open. The acetal carbon at position 2 can undergo nucleophilic substitution under acidic conditions, which involves the formation of a dioxolenium ion intermediate.
Neighboring-group participation can control the stereochemistry in substitution reactions of acyclic acetals, a process confirmed by the isolation of dioxolane products. nih.gov This occurs when an adjacent functional group, like an ester, forms a transient dioxolenium ion, which is then attacked by a nucleophile. nih.gov The stereochemical outcome is dictated by the preferential attack on the less hindered face of the intermediate. nih.gov Lewis acids such as TiCl₄ and SnCl₄ can mediate the introduction of nucleophiles like allylsilane or silyl (B83357) enol ether onto functionalized 1,2-dioxolanes, which proceeds through reactive peroxycarbenium species. researchgate.net
A specific transformation observed in some 1,3-dioxolane derivatives is carbon-carbon bond cleavage initiated by photosensitized electron transfer. cdnsciencepub.comgrafiati.com This reaction generates a radical cation from the dioxolane molecule. If the molecule is suitably substituted, this radical cation can undergo C-C bond cleavage.
This reactivity has been defined for 2-phenylethyl ethers and acetals. cdnsciencepub.com The radical cation of 2-phenylmethyl-1,3-dioxolane was found to cleave, whereas related structures without the stabilizing phenyl group were stable. cdnsciencepub.comgrafiati.com The rate and likelihood of this cleavage are governed by several factors:
Oxidation Potential of the Molecule: A higher oxidation potential can increase the rate of cleavage. cdnsciencepub.comgrafiati.com
Carbon-Carbon Bond Strength: Weaker C-C bonds are more susceptible to cleavage. cdnsciencepub.comgrafiati.com
Stability of the Resulting Fragments: The cleavage is favored if it leads to the formation of a stable carbocation. cdnsciencepub.comgrafiati.com For instance, cleavage in the monophenylethyl series is limited to reactions that form a carbocation at least as stable as a secondary α-oxyalkyl or di-α-oxyalkyl carbocation. cdnsciencepub.com
This reaction pathway highlights a more complex reactivity pattern for dioxolanes, moving beyond simple acid-catalyzed hydrolysis or standard polymerization routes.
Advanced Spectroscopic and Chromatographic Characterization of 2 Hexyl 2 Methyl 1,3 Dioxolane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional spectra, a detailed map of the carbon-hydrogen framework of 2-hexyl-2-methyl-1,3-dioxolane can be constructed.
One-dimensional NMR experiments provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The protons on the dioxolane ring typically appear as a multiplet around 3.93 ppm. The methyl group attached to the C2 position of the dioxolane ring shows a singlet at approximately 1.28 ppm. The protons of the hexyl chain exhibit signals in the upfield region, with the terminal methyl group appearing as a triplet around 0.88 ppm and the methylene (B1212753) groups showing a series of multiplets between 1.26 and 1.55 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, the quaternary carbon of the dioxolane ring (C2) is observed at a characteristic downfield shift of about 109.4 ppm. The methylene carbons of the dioxolane ring (C4 and C5) resonate around 64.1 ppm. The carbons of the hexyl group appear at distinct chemical shifts: the methyl carbon at approximately 14.0 ppm, and the methylene carbons resonating at shifts of about 22.5, 23.9, 29.5, 31.7, and 40.0 ppm. The methyl group attached to C2 shows a signal around 24.1 ppm.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C2-CH₃ | 1.28 | s | 24.1 |
| Dioxolane -CH₂-CH₂- | 3.93 | m | 64.1 |
| Hexyl -CH₂- (α to C2) | 1.55 | t | 40.0 |
| Hexyl -CH₂- | 1.26 | m | 31.7 |
| Hexyl -CH₂- | 1.26 | m | 29.5 |
| Hexyl -CH₂- | 1.26 | m | 23.9 |
| Hexyl -CH₂- | 1.26 | m | 22.5 |
| Hexyl -CH₃ | 0.88 | t | 14.0 |
One-Dimensional NMR (¹H NMR, ¹³C NMR)
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The fragmentation of 1,3-dioxolanes is characterized by the removal of an alkyl substituent from the C2 position, which results in the formation of stable cyclic oxonium ions. aip.org For this compound, a primary fragmentation pathway involves the loss of the hexyl radical, leading to a prominent peak at m/z 87, which corresponds to the [M - C₆H₁₃]⁺ ion. Another significant fragmentation is the loss of a methyl radical, producing a peak at m/z 157 ([M - CH₃]⁺). Further fragmentation of the hexyl chain can also occur. The molecular ion peak (M⁺·) at m/z 172 may be weak or absent in EI spectra of such compounds. nsf.gov
Table 2: Characteristic EI-MS Fragments for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 157 | [M - CH₃]⁺ |
| 87 | [M - C₆H₁₃]⁺ |
Chemical Ionization (CI) is a softer ionization technique compared to EI, often resulting in a more abundant molecular ion or protonated molecular ion peak, which is useful for confirming the molecular weight. figshare.com In a CI experiment using a reagent gas like methane (B114726) or ammonia, this compound (MW = 172.26 g/mol ) would be expected to show a prominent ion at m/z 173, corresponding to the protonated molecule [M+H]⁺. nih.gov This technique produces less fragmentation than EI, providing complementary information that aids in the definitive identification of the compound's molecular weight.
Photoelectron Photoion Coincidence (PEPICO) spectroscopy is an advanced technique that provides detailed information on the energetics of ionization and fragmentation processes. wikipedia.org By ionizing molecules with tunable vacuum ultraviolet (VUV) radiation and detecting the resulting photoelectrons and photoions in coincidence, it is possible to study the dissociation of energy-selected cations. cnr.itrsc.org While specific PEPICO studies on this compound are not widely reported, studies on the parent compound, 1,3-dioxolane (B20135), reveal complex dissociation pathways. nih.gov For this compound, a PEPICO experiment could precisely determine the appearance energies of key fragments, such as the [M - CH₃]⁺ and [M - C₆H₁₃]⁺ ions. This data would allow for the construction of a detailed potential energy surface for the dissociation of the cation, providing fundamental insights into its unimolecular reaction dynamics. nih.gov
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methane |
| Ammonia |
Chemical Ionization (CI) Mass Spectrometry
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrations of its constituent bonds. The key functional groups are the C-H bonds of the alkyl (hexyl and methyl) groups and the C-O bonds of the cyclic acetal (B89532) (dioxolane ring).
A summary of the expected characteristic IR absorption bands for this compound is presented below.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2950 - 2850 | Strong | C-H Stretch | Alkane (Hexyl, Methyl) |
| 1470 - 1450 | Medium | C-H Bend | Alkane (CH₂) |
| 1380 - 1370 | Medium | C-H Bend | Alkane (CH₃) |
| 1143 - 1023 | Strong | C-O-C Asymmetric Stretch | Cyclic Acetal (Ether) researchgate.net |
| ~940 | Medium | C-O-C Symmetric Stretch | Cyclic Acetal (Ether) docbrown.info |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for determining its purity. Gas chromatography is particularly well-suited for this volatile compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. elsevier.es In the GC component, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column.
The mass spectrometer then ionizes the eluted compound, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can confirm the identity and structure of the compound.
The mass spectrum of this compound (C₁₀H₂₀O₂, molecular weight: 172.26 g/mol ) exhibits a characteristic fragmentation pattern for 2,2-disubstituted 1,3-dioxolanes. nih.govaip.org The molecular ion peak (M⁺•) at m/z 172 may be weak or absent. The most significant fragmentation pathway involves the cleavage of a C-C bond alpha to the ring oxygen, leading to the loss of one of the alkyl substituents at the C2 position. aip.org This results in the formation of a stable oxonium ion. The major fragment ions observed in the mass spectrum are detailed in the table below.
| m/z Value | Proposed Fragment Ion | Formula | Significance |
| 172 | [M]⁺• | [C₁₀H₂₀O₂]⁺• | Molecular Ion |
| 157 | [M - CH₃]⁺ | [C₉H₁₇O₂]⁺ | Loss of the methyl group |
| 87 | [M - C₆H₁₃]⁺ | [C₄H₇O₂]⁺ | Loss of the hexyl group (Base Peak) |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation fragment |
High-Resolution Gas Chromatography (HRGC) employs long, narrow-bore capillary columns (e.g., 30-60 meters in length, ~0.25 mm internal diameter) to achieve superior separation efficiency compared to standard packed-column GC. elsevier.esrsc.org This high resolving power is critical for accurately assessing the purity of this compound, as it can separate the main compound from closely related impurities, isomers, or residual starting materials.
HRGC is frequently coupled with mass spectrometry (HRGC-MS) for the definitive identification of trace-level components in complex mixtures containing dioxolanes. researchgate.netresearchgate.net The selection of the capillary column's stationary phase (e.g., nonpolar HP-5MS or polar DB-WAX) is tailored to the specific separation required. rsc.orgnd.gov The high efficiency of HRGC ensures sharp, well-defined peaks, allowing for precise quantification and a reliable determination of purity, often exceeding 95% or higher in synthetic preparations.
Computational and Theoretical Investigations of 2 Hexyl 2 Methyl 1,3 Dioxolane
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Hexyl-2-methyl-1,3-dioxolane, DFT calculations are crucial for determining its most stable three-dimensional structure (structural optimization) and understanding its energy landscape (energetics).
Researchers employ various DFT functionals, such as B3LYP and MPW1PW91, combined with basis sets like 6-31G(d,p) and 6-31++G(d,p), to perform these calculations. researchgate.net The process of structural optimization involves finding the geometric arrangement of atoms that corresponds to the lowest energy state of the molecule. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on analogous substituted dioxolanes reveal that the bond lengths and angles within the dioxolane ring are influenced by the nature and position of the substituents. longdom.org
Energetics studies focus on calculating the thermodynamic properties of the molecule, such as its heat of formation, Gibbs free energy, and the energy barriers for various chemical reactions. For example, in the thermal decomposition of similar dioxolanes like 2-methyl-1,3-dioxolane (B1212220), DFT calculations have been used to map the potential energy surface of reaction pathways, identifying the energy required to break specific bonds and the stability of resulting intermediates. nih.govacs.org These calculations show that the decomposition often proceeds through a stepwise mechanism, with the initial C-O bond cleavage being a critical, energy-intensive step. researchgate.netnih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Dioxolane Studies
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies |
| MPW1PW91 | 6-31G(d,p) | Reaction mechanisms, transition state analysis |
| PBEPBE | 6-31++G(d,p) | Kinetic and thermodynamic parameter calculation |
| ωB97X-D | 6-311++G(d,p) | Non-ionic reaction pathways, solvation effects |
Molecular Dynamics Simulations (e.g., ReaxFF) for Pyrolysis Studies
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For complex reactive processes like pyrolysis, a reactive force field such as ReaxFF is employed. researchgate.net ReaxFF is a bond-order-dependent force field capable of simulating chemical reactions by allowing bonds to form and break, which is not possible with conventional non-reactive force fields. osti.govosti.gov
In the context of this compound, ReaxFF MD simulations are invaluable for investigating its initial decomposition at high temperatures. osti.govresearchgate.net These simulations track the trajectories of thousands of molecules, providing a detailed, time-resolved view of the pyrolysis process. Key analyses from these simulations include decomposition rates, primary reaction pathways, and the distribution of initial products. researchgate.netresearchgate.net
Studies on similar alkyl-substituted 1,3-dioxolanes show that pyrolysis typically begins with the cleavage of the alkyl side-chain or the opening of the dioxolane ring, leading to the formation of radicals. osti.govresearchgate.net For example, a primary decomposition pathway involves the formation of a 1,3-dioxolane (B20135) radical and a hydrocarbon radical derived from the side-chain. osti.govresearchgate.net The subsequent decomposition of these radicals leads to a variety of smaller molecules. The structure of the alkyl substituent significantly influences the distribution of these hydrocarbon products, which in turn affects properties like sooting tendency. osti.govresearchgate.net The insights gained from ReaxFF simulations can be used to develop detailed chemical kinetic models for combustion applications and even to design new fuel molecules with improved properties. researchgate.netosti.gov
Quantum-Chemical Determination of Molecular Structure and Vibrational Spectra
Quantum-chemical calculations are fundamental for determining the precise molecular structure and predicting the vibrational spectra (e.g., Infrared and Raman spectra) of molecules like this compound. researchgate.net These computational methods can calculate numerous molecular characteristics with an accuracy that is often comparable to experimental results. longdom.orgresearchgate.net
Furthermore, these calculations can predict the frequencies of normal vibrations and the intensities of absorption bands in the IR and Raman spectra. researchgate.netresearchgate.net A vibrational analysis is performed on the optimized structure, where the calculated frequencies correspond to specific molecular motions (stretching, bending, rocking, etc.). By comparing the computed spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode. longdom.orgresearchgate.net This process is crucial for the structural elucidation of the compound and for interpreting experimental spectroscopic data. The accuracy of these predictions relies on the chosen level of theory and basis set, as well as the use of scaling factors to correct for systematic errors in the calculated frequencies. researchgate.net
Table 2: Typical Vibrational Mode Assignments for Dioxolane Derivatives
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 2850-3000 | C-H stretching (alkyl and ring) |
| 1450-1480 | CH₂ scissoring |
| 1000-1200 | C-O-C stretching (asymmetric and symmetric) |
| 900-1100 | C-C stretching |
| < 900 | Ring deformation, rocking, and twisting modes |
Note: Ranges are approximate and vary based on specific substitutions.
Modeling of Reaction Mechanisms and Transition States
Understanding the chemical transformations of this compound requires detailed modeling of its reaction mechanisms and the associated transition states. Computational chemistry provides the tools to map out the energetic pathways of reactions, such as thermal decomposition or oxidation. researchgate.netresearchgate.net
DFT calculations are commonly used to explore potential reaction pathways. researchgate.netnih.gov For a given reaction, the structures of reactants, products, intermediates, and, crucially, the transition states are optimized. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.netresearchgate.net The energy difference between the reactants and the transition state is the activation energy or barrier height, a key parameter that governs the reaction rate. nih.gov
For substituted dioxolanes, studies have shown that thermal decomposition can occur through various mechanisms, including stepwise or concerted pathways. researchgate.netnih.gov For example, the decomposition of 2,2-dimethyl-1,3-dioxolane (B146691) has been shown to proceed via a stepwise mechanism involving a concerted, non-synchronous four-centered cyclic transition state. researchgate.netnih.govacs.org The elongation of a C-O bond is often the rate-determining factor in these initial steps. researchgate.netnih.gov Similarly, modeling the in-situ polymerization of 1,3-dioxolane has identified multiple possible reaction pathways and their corresponding energy barriers, revealing the most kinetically favorable mechanism. nsf.gov These computational models provide a molecular-level understanding of reactivity that is essential for developing comprehensive kinetic models. nih.gov
Conformational Analysis of the 1,3-Dioxolane Ring
The five-membered 1,3-dioxolane ring is not planar and exists in various puckered conformations. iucr.orgacs.org Conformational analysis aims to identify these stable conformations and the energy barriers for their interconversion. The most common conformations for the 1,3-dioxolane ring are the "envelope" (with one atom out of the plane of the other four) and the "twist" or "half-chair" (with two atoms on opposite sides of a plane defined by the other three). iucr.org
The conformational preference of the ring in this compound is influenced by the steric and electronic effects of its substituents. A database survey of dioxolane structures shows a full range of conformations from ideal envelope to ideal twist, as the energy differences between them are not substantial. iucr.org The presence of bulky substituents, like the hexyl and methyl groups at the C2 position, will create steric interactions that favor specific puckered forms to minimize these strains.
Computational methods, including DFT, are used to calculate the relative energies of different conformations. iucr.org By mapping the potential energy surface, researchers can identify the lowest energy conformers and the transition states that connect them. For example, in substituted 1,3-dioxolanes, the pseudo-axial or pseudo-equatorial orientation of a substituent is determined by a balance of steric interactions. researchgate.net The specific conformation can significantly impact the molecule's reactivity, as the orientation of orbitals and the accessibility of reaction centers are conformation-dependent. iucr.org
Thermodynamic and Kinetic Modeling of Dioxolane Chemistry
Thermodynamic and kinetic modeling combines theoretical calculations with experimental data to create a comprehensive framework for predicting the behavior of a chemical system over a range of conditions. researchgate.netacs.org For this compound, such models are essential for applications in combustion and atmospheric chemistry.
Thermodynamic modeling involves the calculation of properties like enthalpy, entropy, and Gibbs free energy for the reactant and all species involved in its reactions. researchgate.netnih.gov These properties can be determined with good accuracy using quantum chemical methods and are crucial for determining chemical equilibria. longdom.org
Kinetic modeling focuses on reaction rates. The rates of elementary reactions are described by rate coefficients, which are often expressed in the Arrhenius form, incorporating the activation energy and pre-exponential factor. nih.gov These parameters can be derived from transition state theory using data from quantum-chemical calculations or from direct experimental measurements. nih.govacs.org
For dioxolane and its derivatives, detailed kinetic models have been developed to describe their oxidation and pyrolysis. researchgate.netresearchgate.netacs.org These models consist of a large set of elementary reactions, including unimolecular decomposition, H-atom abstraction, and subsequent radical reactions. researchgate.net For instance, studies on 1,3-dioxolane oxidation have shown that unimolecular decomposition via H-atom migration within the ring is a key process governing its thermal breakdown. researchgate.netnih.gov The models are validated by comparing their predictions against experimental data from shock tubes, flow reactors, and flames. researchgate.netacs.org This iterative process of model development and validation leads to robust predictive tools for dioxolane chemistry. osti.govresearchgate.net
Applications of 2 Hexyl 2 Methyl 1,3 Dioxolane As a Key Intermediate in Organic Synthesis
Role as a Protecting Group for Carbonyl Compounds and 1,2-Diols
One of the most significant applications of 2-hexyl-2-methyl-1,3-dioxolane and related dioxolanes is as a protecting group. In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a reaction intended for another part of the molecule. The 1,3-dioxolane (B20135) moiety is particularly effective for the protection of carbonyl compounds (aldehydes and ketones) and 1,2-diols. organic-chemistry.orgwikipedia.orgthieme-connect.de
The formation of this compound is achieved by the acid-catalyzed reaction of 2-octanone (B155638) with ethylene (B1197577) glycol. chemsrc.comchemsrc.com This reaction is an equilibrium process, and to drive it to completion, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org The resulting cyclic ketal is stable under a variety of conditions, particularly basic, reductive, and oxidative environments, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. organic-chemistry.orgthieme-connect.de
Similarly, 1,2-diols can be protected by reacting them with a ketone or aldehyde, such as 2-octanone, in the presence of an acid catalyst to form a 1,3-dioxolane derivative. acs.org This strategy is frequently employed in carbohydrate chemistry and in the synthesis of natural products containing diol functionalities. thieme-connect.de
The installation of the 1,3-dioxolane protecting group, known as acetalization or ketalization, is typically carried out under acidic conditions. wikipedia.org A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and sulfuric acid, as well as Lewis acids. organic-chemistry.orgevitachem.com The choice of catalyst and reaction conditions can be tailored to the specific substrate and the presence of other functional groups. For instance, milder catalysts or conditions may be necessary for substrates that are sensitive to strong acids. acs.org
The removal of the 1,3-dioxolane protecting group, or deprotection, is also a critical step. This is generally accomplished by acid-catalyzed hydrolysis, which regenerates the original carbonyl compound or diol. wikipedia.org The reaction is essentially the reverse of the protection step and is driven by the presence of water. Various aqueous acid systems can be used for this purpose. organic-chemistry.org The lability of the dioxolane group towards acid allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions.
| Process | Typical Reagents and Conditions | Purpose |
| Protection (Ketalization) | 2-Octanone, Ethylene Glycol, Acid Catalyst (e.g., p-toluenesulfonic acid), Toluene (B28343) (reflux with Dean-Stark trap) | To mask a carbonyl or 1,2-diol functionality. organic-chemistry.org |
| Deprotection (Hydrolysis) | Aqueous Acid (e.g., HCl, H₂SO₄) | To regenerate the original carbonyl or 1,2-diol functionality. |
Chemoselectivity is a cornerstone of modern organic synthesis, and the use of this compound and its analogs as protecting groups offers excellent opportunities for selective reactions. For example, it is possible to selectively protect an aldehyde in the presence of a ketone, as aldehydes are generally more reactive towards acetal (B89532) formation. organic-chemistry.org
Furthermore, the selective deprotection of different protecting groups within the same molecule is a powerful synthetic tool. The 1,3-dioxolane group can be cleaved under acidic conditions that leave other protecting groups, such as silyl (B83357) ethers or benzyl (B1604629) ethers, intact. researchgate.net Conversely, conditions can be chosen to remove other protecting groups while the 1,3-dioxolane remains. For instance, a silyl ether can be removed with fluoride (B91410) ions without affecting the dioxolane. This orthogonality allows for the sequential unmasking and reaction of different functional groups, which is essential for the synthesis of complex molecules.
Recent research has focused on developing even milder and more selective methods for both the formation and cleavage of dioxolane protecting groups. This includes the use of novel catalysts and reaction media to improve yields, reduce reaction times, and enhance functional group tolerance. researchgate.netchemrxiv.orgorganic-chemistry.org
Strategies for Acetyl Protection and Deprotection
Building Block in the Synthesis of Complex Organic Molecules
Beyond its role as a protecting group, this compound and related structures can also serve as building blocks in the synthesis of more elaborate organic molecules. researchgate.net
The 1,3-dioxolane moiety can be considered a masked carbonyl group. This allows for the introduction of the hexyl and methyl groups into a molecule, with the latent carbonyl functionality being revealed at a later stage of the synthesis. For example, the dioxolane can be subjected to various chemical transformations that would be incompatible with a free ketone. Once these transformations are complete, the deprotection of the dioxolane reveals the ketone, now incorporated into a more complex molecular framework.
The dioxolane ring itself can also be a site of reactivity. For instance, derivatives of 1,3-dioxolane can undergo ring-opening reactions to generate functionalized intermediates. While specific examples for this compound are not extensively detailed, the general reactivity patterns of dioxolanes suggest possibilities for creating new carbon-carbon or carbon-heteroatom bonds.
The this compound structure can be incorporated into larger molecular scaffolds that serve as a basis for creating a library of related compounds. This process, known as chemical diversification, is a key strategy in drug discovery and materials science. By starting with a common core structure containing the dioxolane, a variety of modifications can be made to other parts of the molecule. The protected ketone can then be deprotected and further functionalized, leading to a diverse set of final products. The specific properties of the hexyl and methyl groups, such as their lipophilicity and steric bulk, can influence the properties of the final compounds.
Intermediates in Multi-Step Convergent Syntheses
Preparation of Precursors for Aroma and Flavor Compounds
The 1,3-dioxolane functional group is a structural motif found in various synthetic aroma compounds. The synthesis of these molecules often involves the acid-catalyzed acetalization of aldehydes and ketones with diols like ethylene glycol. While this compound itself is noted as not being intended for fragrance or flavor applications, its structural analogs serve as important examples of how dioxolanes function as precursors in this industry. thegoodscentscompany.com
Research into fragrant cyclic acetals demonstrates the synthesis of compounds structurally related to this compound. For instance, 2-hexyl-1,3-dioxolane (B161909) is produced through the acetalization of heptanal (B48729) with ethylene glycol. researchgate.netresearchgate.net This reaction is typically catalyzed by acid catalysts. Studies have explored both homogeneous catalysts, such as p-toluenesulfonic acid, and heterogeneous catalysts, like iron-modified zeolite BETA or acid-modified montmorillonite (B579905) K-10, to improve reaction efficiency, facilitate catalyst separation, and allow for potential reuse. researchgate.netresearchgate.net
The optimization of reaction conditions, including temperature, solvent, and catalyst type, is a key focus of these studies. For the synthesis of 2-hexyl-1,3-dioxolane, significant reactant conversion (over 90%) has been achieved using iron-loaded zeolite catalysts within 5 hours. researchgate.net Following synthesis and purification, these related cyclic acetals undergo sensory evaluation to characterize their fragrance properties. researchgate.net For example, 5-methyl-5-propyl-2-(1-methylbutyl)-1,3-dioxane, another cyclic acetal, is described as having a fragrance with notes of tulip, privet bloom, and a green, oily texture. researchgate.net
The synthesis of these aroma precursors highlights the utility of the acetalization reaction in creating valuable fragrance ingredients from simple carbonyls and diols.
Table 1: Synthesis of Related Cyclic Acetal Aroma Precursors
| Product | Reactant 1 | Reactant 2 | Catalyst Example | Reference |
|---|---|---|---|---|
| 2-Hexyl-1,3-dioxolane | Heptanal | Ethylene Glycol | Iron-modified Zeolite BETA | researchgate.netresearchgate.net |
| 2-(1-Methylbutyl)-5-methyl-5-propyl-1,3-dioxane | 2-Methylpentanal | 2-Methyl-2-propyl-1,3-propanediol | p-Toluenesulfonic acid | researchgate.net |
Role in Polymer Chemistry as a Monomer or Co-monomer
In polymer chemistry, cyclic ethers and acetals can serve as monomers for ring-opening polymerization to produce polyethers and polyacetals. The parent compound of this class, 1,3-dioxolane, is known for its use as a comonomer in the production of polyacetals. wikipedia.org Polyacetal resins are engineering thermoplastics known for their high stiffness, low friction, and excellent dimensional stability. The incorporation of comonomers like 1,3-dioxolane into the polyoxymethylene chain enhances the thermal stability of the polymer.
However, there is limited specific information available in published literature regarding the direct application of this compound as a monomer or co-monomer in polymer chemistry. While the fundamental 1,3-dioxolane ring structure is amenable to polymerization, the presence of the hexyl and methyl substituents at the C2 position would significantly influence its reactivity and the properties of any resulting polymer. These bulky side groups could introduce steric hindrance, potentially affecting the polymerization process and the final characteristics of the polymer, such as its crystallinity and thermal properties. Further research would be necessary to determine its viability and potential advantages as a monomeric unit.
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C10H20O2 |
| Ethylene Glycol | Ethane-1,2-diol | C2H6O2 |
| 2-Hexyl-1,3-dioxolane | 2-Hexyl-1,3-dioxolane | C9H18O2 |
| Heptanal | Heptanal | C7H14O |
| p-Toluenesulfonic acid | 4-Methylbenzenesulfonic acid | C7H8O3S |
| Montmorillonite K-10 | Not Applicable | Not Applicable |
| 5-Methyl-5-propyl-2-(1-methylbutyl)-1,3-dioxane | 2-(1-Methylbutyl)-5-methyl-5-propyl-1,3-dioxane | C13H26O2 |
| 2-Methylpentanal | 2-Methylpentanal | C6H12O |
| 2-Methyl-2-propyl-1,3-propanediol | 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 |
| 2-Hexyl-4-methyl-1,3-dioxolane | 2-Hexyl-4-methyl-1,3-dioxolane | C10H20O2 |
| Propylene Glycol | Propane-1,2-diol | C3H8O2 |
| 1,3-Dioxolane | 1,3-Dioxolane | C3H6O2 |
Future Research Perspectives and Emerging Areas in 2 Hexyl 2 Methyl 1,3 Dioxolane Chemistry
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of 2-Hexyl-2-methyl-1,3-dioxolane is typically achieved through the acid-catalyzed ketalization of 2-octanone (B155638) with ethylene (B1197577) glycol. organic-chemistry.org Future research is intensely focused on replacing traditional homogeneous acid catalysts like p-toluenesulfonic acid with heterogeneous, reusable, and environmentally benign alternatives. researchgate.net The drive toward green chemistry principles aims to improve reaction efficiency, simplify product purification, and minimize waste. ymerdigital.comresearchgate.net
Several promising catalytic systems have emerged for acetal (B89532) and ketal synthesis that could be applied to this compound. These include:
Solid Acid Catalysts: Materials like Silicotungstic acid-modified Bentonite (STA-Ben) have proven to be efficient and reusable for acetal synthesis under mild conditions. scirp.org Mesoporous molecular sieves, such as Al-SBA-15, offer high surface area and tunable acidity, facilitating solvent-free reaction conditions. researchgate.net
Supported Catalysts: Supporting active catalytic species on solid matrices is a key strategy for sustainability. For instance, p-sulfonic acid of calix researchgate.netarene supported on silica (B1680970) has been used for acetal synthesis under microwave irradiation, significantly reducing reaction times. researchgate.netrsc.org
Novel Metal-Based Catalysts: Bismuth subnitrate has been identified as an excellent, recyclable solid catalyst for the ketalization of a wide range of ketones. researchgate.net Additionally, photocatalytic systems using iron(III) chloride and sodium nitrite (B80452) under UV irradiation represent an innovative approach to acetal formation. chemicalbook.com
These modern catalysts offer pathways to synthesize this compound with higher yields, lower environmental impact, and improved economic feasibility.
| Catalyst Type | Specific Example | Key Advantages | Relevant Findings |
|---|---|---|---|
| Heteropoly Acid on Clay | Silicotungstic acid modified Bentonite (STA-Ben) | High efficiency, reusability, mild reaction conditions. scirp.org | Demonstrated as an efficient catalyst for synthesizing acetal derivatives in excellent yields. scirp.org |
| Mesoporous Molecular Sieves | Al-SBA-15 | Enables solvent-free ("green") synthesis, heterogeneous nature. researchgate.net | Effectively catalyzes the formation of acetals/ketals under solventless conditions. researchgate.net |
| Supported Supramolecular Catalysts | p-sulfonic acid calix researchgate.netarene on silica | Effective under microwave irradiation, short reaction times, solvent-free. researchgate.netrsc.org | Achieves high yields (up to 99%) in as little as 20 minutes for model reactions. rsc.org |
| Solid Bismuth Salts | Bismuth Subnitrate | Remains solid during reaction, easily recycled without loss of activity. researchgate.net | Found to be an excellent catalyst for a wide range of aldehydes and ketones with diols. researchgate.net |
| Photocatalytic Systems | FeCl₃·6H₂O / NaNO₂ | Uses light energy to drive the reaction, operates at moderate temperatures. chemicalbook.com | A photocatalytic installation was used to synthesize cyclic acetals with reaction times of 6-24 hours. chemicalbook.com |
Exploration of New Reactivity Modes and Ring Transformations
Beyond its role as a protecting group, the 1,3-dioxolane (B20135) ring in this compound possesses latent reactivity that is a subject of ongoing exploration. Future research aims to harness this reactivity for novel molecular transformations.
Key emerging areas include:
Regioselective Ring-Opening: The partial cleavage of the dioxolane ring is a powerful tool in synthetic chemistry. researchgate.net Research into reductive ring-opening reactions, for example, could transform this compound into valuable mono-protected diols or other functionalized ethers. The development of new reagents to control the regioselectivity of this cleavage is a significant goal. researchgate.net
Cationic Ring-Opening Polymerization: 1,3-dioxolane is a monomer for the synthesis of polyacetals, which can be chemically recycled back to the monomer. nih.gov Investigating the polymerization potential of this compound could lead to new biodegradable polymers with tailored properties conferred by the hexyl and methyl substituents. The development of metal-free catalysts for this process is a particularly promising trend. nih.govacs.org
Reactions via Dioxolanyl Cation Intermediates: The 1,3-dioxolan-2-yl cation is a key intermediate in certain reactions. nih.gov Exploring the generation and subsequent trapping of the corresponding cation from this compound with various nucleophiles could enable the stereoselective synthesis of highly substituted and complex molecules. nih.gov
Ring Expansions and Rearrangements: While less common for 1,3-dioxolanes, ring expansion and rearrangement reactions are known for related heterocycles. wikipedia.orgresearchgate.net Future studies could investigate whether the this compound ring can be induced to rearrange or expand into larger ring systems, such as 1,3-dioxanes, opening pathways to new structural motifs.
Advanced Spectroscopic Characterization of Reaction Intermediates
A fundamental challenge in chemistry is the direct observation of short-lived, low-concentration reaction intermediates. For reactions involving this compound, species such as oxonium ions, dioxolanium ions, and other cationic intermediates are crucial to the mechanism but are difficult to detect. nih.govucla.edu Future research will increasingly rely on advanced spectroscopic techniques to capture and characterize these transient species in real-time.
Promising methodologies include:
Exchange NMR Spectroscopy (EXSY): Techniques like 2D-EXSY and Chemical Exchange Saturation Transfer (CEST) NMR are powerful for studying species in dynamic equilibrium. nih.gov These methods can be used to detect and quantify the kinetics of virtually undetectable intermediates in dioxolane chemistry, providing deep mechanistic insight without needing to isolate the unstable species. nih.gov
Cryogenic and Matrix Isolation Spectroscopy: By performing reactions at very low temperatures, it is possible to trap and stabilize reactive intermediates for characterization by techniques like FT-IR and NMR spectroscopy. ucla.edu
In Situ Spectroscopy: The development of probes and flow cells compatible with spectroscopic instruments allows for the real-time monitoring of reaction mixtures. This approach can track the appearance and disappearance of reactants, intermediates, and products, providing a complete kinetic profile of the transformation. chinesechemsoc.org
Gas-Phase Ion Spectroscopy (IRIS): While performed in the gas phase, infrared-ion spectroscopy can provide detailed structural information on intermediates like dioxolanium ions, which can then be correlated with solution-phase behavior. nih.gov
These advanced methods will be indispensable for building accurate mechanistic models of reactions involving this compound.
Integration of Computational Methods for Predictive Chemistry
Computational chemistry has become an equal partner to experimentation in modern chemical research. For this compound, computational methods offer a powerful lens through which to predict its behavior, optimize its synthesis, and design new applications.
Future research will integrate several computational approaches:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the geometries of transition states, calculate reaction energy barriers, and predict the most favorable reaction pathways. acs.org This can guide the choice of catalysts and reaction conditions for the synthesis or transformation of this compound.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. For instance, ReaxFF, a reactive force field, can simulate complex chemical processes like pyrolysis to predict decomposition pathways and product distributions for alkyl-substituted dioxolanes at high temperatures. osti.gov
Machine Learning and Data-Driven Optimization: By training algorithms on existing experimental data, machine learning models can predict optimal reaction conditions (e.g., temperature, catalyst loading) with high accuracy, reducing the need for extensive trial-and-error experimentation.
| Computational Method | Application Area | Predicted Information |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state structures, activation energies, reaction pathways. acs.org |
| ReaxFF Molecular Dynamics | Pyrolysis/Decomposition Studies | Reaction mechanisms at high temperature, product distributions, sooting tendency. osti.gov |
| Machine Learning Models | Reaction Optimization | Optimal reaction conditions (temperature, concentration, catalyst) for maximizing yield. |
| Molecular Docking | Bioactivity Screening | Binding affinity and mode of interaction with biological targets like proteins. |
Design and Synthesis of Functionalized Dioxolane Analogues for Targeted Transformations
A significant frontier in dioxolane chemistry is the design and synthesis of new analogues where the core structure is modified to impart specific functions. Starting with the this compound scaffold, researchers can introduce functional groups to create molecules for targeted applications.
Future research directions include:
Introducing Functionality on the Alkyl Chain: The hexyl chain of this compound can be modified by introducing groups such as hydroxyls, amines, or halogens. These functionalized analogues could serve as precursors for new surfactants, lubricants, or as monomers for specialty polymers.
Modifying the Ring Substituents: Replacing the methyl group with other alkyl, aryl, or functional groups can significantly alter the steric and electronic properties of the molecule, influencing its reactivity and physical properties.
Functionalizing the Dioxolane Ring: The synthesis of analogues with substituents at the 4- and/or 5-positions of the dioxolane ring, such as this compound-4-methanol, opens up a vast chemical space. nih.gov These functional groups can act as handles for further chemical transformations, attachment to surfaces, or incorporation into larger, more complex molecules. mdpi.com
Targeting Biological Activity: The 1,3-dioxolane ring is a component in numerous health-related products, and its inclusion can enhance biological activity. researchgate.net Synthesizing analogues of this compound could lead to the discovery of new compounds with potential applications in medicine or agriculture.
By strategically designing and synthesizing these new functionalized derivatives, the utility of the this compound motif can be expanded far beyond its current applications.
Q & A
Q. What are the recommended synthetic routes for 2-Hexyl-2-methyl-1,3-dioxolane in laboratory settings?
Methodological Answer: The synthesis typically involves acid-catalyzed cyclization of a diol with a ketone or aldehyde. For example:
- Reagents : 2-hexanol, methyl glyoxal, and a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Procedure : React the diol (2-hexanol) with methyl glyoxal in a 1:1 molar ratio under reflux conditions (80–100°C) for 6–12 hours. The acidic catalyst facilitates dioxolane ring formation via dehydration .
- Purification : Distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) yields the pure product. Confirm purity via GC-MS or NMR .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the dioxolane ring protons (δ 3.8–4.2 ppm) and methyl/hexyl substituents (δ 0.8–1.5 ppm). Compare with PubChem data for similar dioxolanes .
- IR Spectroscopy : Look for C-O-C stretching vibrations (1050–1150 cm⁻¹) and alkyl C-H stretches (2850–2960 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 172 (C₉H₁₈O₂) and fragmentation patterns consistent with dioxolane derivatives .
Q. How can the hydrolytic stability of this compound be assessed under different pH conditions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 50°C.
- Analysis : Monitor degradation via HPLC or GC at intervals (0, 24, 48, 72 hours). Calculate half-life (t₁/₂) using first-order kinetics.
- Key Variables : Acidic conditions (pH < 3) typically accelerate ring-opening due to protonation of the dioxolane oxygen .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
Methodological Answer:
- Variables : Temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours).
- Design : Use a 2³ full factorial design to evaluate main effects and interactions. For example, a 12-trial matrix can identify optimal conditions for yield maximization .
- Analysis : Response surface methodology (RSM) models the relationship between variables and output. Prioritize factors with Pareto charts or ANOVA .
Q. What computational approaches are suitable for modeling the reaction mechanisms involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Simulate the acid-catalyzed cyclization mechanism to identify transition states and activation energies (e.g., using Gaussian or ORCA).
- COMSOL Multiphysics : Model heat and mass transfer in continuous-flow reactors for scale-up predictions .
- Machine Learning : Train models on existing dioxolane synthesis datasets to predict optimal solvent systems or catalysts .
Q. How should researchers address discrepancies in catalytic efficiency data across studies on dioxolane derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
